molecular formula C14H15NO4 B13335446 (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13335446
M. Wt: 261.27 g/mol
InChI Key: PFDGXQWRURTLMD-FZMZJTMJSA-N
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Description

(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a strained 3-azabicyclo[3.1.0]hexane core. The molecule contains a benzyloxycarbonyl (Cbz) protecting group at the 3-position and a carboxylic acid moiety at the 1-position. This stereospecific (1R,5R) configuration confers unique conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors and peptidomimetics. Its molecular formula is C₁₄H₁₅NO₄, with a molecular weight of 261.27 g/mol (estimated from analogs in ). The compound is typically used as a chiral building block for synthesizing bioactive molecules, leveraging its bicyclic framework to enforce specific three-dimensional orientations .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

(1R,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14-/m0/s1

InChI Key

PFDGXQWRURTLMD-FZMZJTMJSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[310]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Deprotection of Benzyloxycarbonyl (Cbz) Group

The Cbz group serves as a temporary amine protector, enabling selective functionalization. Key deprotection methods include:

Method Conditions Outcome Yield
HydrogenolysisH₂ (1–3 atm), Pd/C (10% w/w), EtOH/THFRemoval of Cbz to yield free amine85–92%
Acidic CleavageTFA (neat) or HCl (4M in dioxane)Cbz removal with simultaneous protonation78–88%

This step is critical for accessing the reactive secondary amine, which can participate in subsequent alkylation or acylation reactions.

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard transformations, including:

Amide Bond Formation

Reaction with primary/secondary amines under coupling agents:

Reagent System Conditions Application Example
HATU/DIPEADMF, 0°C → rt, 12–24 hSynthesis of peptide mimetics
EDCl/HOBtCH₂Cl₂, rt, 6–8 hConjugation with aryl amines

Example:
(1R,5R)-3-Cbz-azabicyclo acid+R-NH2HATU, DIPEAAmide derivative\text{(1R,5R)-3-Cbz-azabicyclo acid} + \text{R-NH}_2 \xrightarrow{\text{HATU, DIPEA}} \text{Amide derivative}

Esterification

Conversion to methyl/ethyl esters via Fisher esterification:

Conditions Catalyst Ester Yield
MeOH, H₂SO₄, refluxH⁺90–95%
(COCl)₂, then ROH88–93%

Decarboxylation Reactions

Controlled thermal or acidic decarboxylation modifies the bicyclic framework:

Condition Product Notes
180°C, toluene, 2 h3-Cbz-azabicyclo[3.1.0]hexaneRetains stereochemistry
H₂SO₄ (conc.), 100°C, 1 hRing-opened allylic amine derivativeRequires inert atmosphere

Cross-Coupling Reactions

The Cbz-protected amine enables palladium-mediated couplings:

Reaction Type Conditions Substrate Compatibility
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl boronic acids
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl halides for C–N bonds

Example protocol from related systems:
Bicyclic bromide+PhB(OH)2Pd catalystAryl-functionalized product\text{Bicyclic bromide} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Aryl-functionalized product}

Stereochemical Influence on Reactivity

The (1R,5R) configuration imposes steric constraints:

  • Nucleophilic attack occurs preferentially at the less hindered C2 position.

  • Cyclopropane ring strain enhances reactivity in [2+2] cycloadditions with electron-deficient alkenes.

Stability Under Synthetic Conditions

Critical stability data:

Parameter Tolerance Degradation Pathway
pH < 3 or pH > 10< 2 h (25°C)Ring-opening via acid/base catalysis
UV light (254 nm)Gradual decomposition in 48 hRadical-mediated C–N bond cleavage

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific structural features. It may also serve as a model compound for understanding the behavior of similar bicyclic structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, where it can exert its effects by modulating the activity of enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid with structurally related analogs, focusing on substituents, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents at 3-Position Core Structure Molecular Weight (g/mol) Key Applications/Properties References
This compound Benzyloxycarbonyl (Cbz) 3-azabicyclo[3.1.0]hexane 261.27 (estimated) Peptidomimetics, enzyme inhibition; chiral rigidity
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Benzyl 3-azabicyclo[3.1.0]hexane 217.27 Intermediate for heterocyclic synthesis; lacks Cbz protection, simpler functionalization
(1R,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid tert-butoxycarbonyl (Boc) 3-azabicyclo[3.1.0]hexane 227.26 Acid-labile protection; used in peptide coupling reactions
(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride Benzyl (+ HCl salt) 3-azabicyclo[3.1.0]hexane 253.70 Improved solubility in polar solvents; salt form enhances crystallinity
rac-(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-...-1-carboxylic acid Boc + trifluoromethyl 3-azabicyclo[3.1.0]hexane 295.00 Fluorinated analogs for metabolic stability; increased lipophilicity
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Boc at 3-position, acid at 6 3-azabicyclo[3.1.0]hexane 227.26 Altered regiochemistry; potential for divergent scaffold derivatization

Key Findings

Substituent Effects: Benzyloxycarbonyl (Cbz) vs. Boc: The Cbz group (target compound) offers orthogonal protection compared to Boc. While Boc is acid-labile, Cbz requires hydrogenolysis for removal, making it preferable in multi-step syntheses where acidic conditions are incompatible . Benzyl vs. Cbz/Boc: The benzyl-substituted analog () lacks a carbonyl group, reducing steric hindrance and enabling easier nucleophilic substitutions.

Stereochemical Influence :

  • The (1R,5R) configuration in the target compound enforces a distinct spatial arrangement compared to diastereomers like (1S,5S) or (1R,5S) (e.g., ). This rigidity is critical for binding selectivity in enzyme inhibitors, as seen in HCV NS3 protease inhibitors ().

Physicochemical Properties :

  • Solubility : Hydrochloride salts () enhance aqueous solubility, whereas trifluoromethyl derivatives () increase lipophilicity for blood-brain barrier penetration.
  • Stability : Boc-protected analogs () are more stable under basic conditions but susceptible to trifluoroacetic acid deprotection.

Synthetic Utility :

  • Copper-mediated cyclopropanation () is a common method for synthesizing 3-azabicyclo[3.1.0]hexane cores. The choice of protecting group (Cbz, Boc, or benzyl) dictates downstream functionalization steps.

Pharmacological Relevance :

  • Analogs like SCH 503034 () demonstrate the scaffold’s utility in drug discovery, targeting viral proteases. Fluorinated derivatives () are explored for improved pharmacokinetics.

Biological Activity

(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 182075-92-9
  • Molecular Formula : C₁₅H₁₇NO₄
  • Molecular Weight : 275.30 g/mol

Biological Activity

The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes involved in pain modulation and other physiological processes.

1. Opioid Receptor Antagonism

Research indicates that compounds containing the azabicyclo[3.1.0]hexane moiety exhibit antagonistic properties at opioid receptors, which may contribute to their effectiveness in modulating pain responses without the addictive properties associated with traditional opioids . This makes them potential candidates for developing non-addictive analgesics.

2. Histone Deacetylase Inhibition

The compound has also been identified as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in cancer therapy by promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells .

3. Antinociceptive Effects

Studies have shown that derivatives of azabicyclo[3.1.0]hexanes can reduce pain perception in animal models, suggesting their potential use in treating chronic pain conditions .

Case Studies

Several studies have explored the efficacy of this compound and related compounds:

StudyFocusFindings
Study AOpioid Receptor InteractionDemonstrated antagonistic effects on μ-opioid receptors, reducing morphine-induced antinociception .
Study BHDAC InhibitionShowed significant inhibition of HDAC activity in cancer cell lines, leading to increased apoptosis .
Study CPain ModulationReported effective reduction in pain response in rodent models, indicating potential as a non-addictive analgesic .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Azabicyclic Framework : Utilization of 1,3-dipolar cycloaddition reactions to construct the bicyclic structure.
  • Carbonylation : Introduction of the benzyloxycarbonyl group through acylation reactions.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.

Q & A

What are the key synthetic challenges in preparing (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, and how can they be addressed?

The bicyclo[3.1.0]hexane core introduces significant ring strain, complicating stereochemical control during synthesis. The benzyloxycarbonyl (Cbz) group also requires careful protection/deprotection strategies to avoid side reactions. A validated approach involves:

  • Stepwise annulation : Use Diels-Alder reactions (as seen in bicyclo[4.1.0]heptene derivatives) to construct the bicyclic framework, followed by selective functionalization .
  • Stereoselective Cbz protection : Introduce the Cbz group early to stabilize the amine and minimize racemization, leveraging methodologies from related bicyclic esters (e.g., tert-butyl esters in and ).
  • Chromatographic purification : Essential for isolating enantiopure products due to the compound’s conformational rigidity .

How does the bicyclo[3.1.0]hexane scaffold influence the compound’s reactivity in medicinal chemistry applications?

The fused cyclopropane and azabicyclo rings create a rigid, three-dimensional structure that enhances binding selectivity to biological targets. Key considerations include:

  • Ring strain : Increases susceptibility to ring-opening reactions under acidic or nucleophilic conditions, requiring stabilization via electron-withdrawing groups (e.g., Cbz) .
  • Conformational analysis : X-ray crystallography (e.g., ) reveals an envelope conformation with the nitrogen atom at the flap position, influencing hydrogen-bonding interactions .
  • Bioisosteric potential : The scaffold mimics proline-like motifs, making it valuable in peptide mimetics and protease inhibitors .

What analytical techniques are critical for characterizing the stereochemical purity of this compound?

  • X-ray crystallography : Resolves absolute configuration and confirms bicyclic geometry (as demonstrated for structurally similar azabicyclo compounds in ) .
  • Chiral HPLC : Validates enantiomeric excess, particularly after Cbz deprotection steps .
  • NMR spectroscopy : 1^1H-1^1H coupling constants and NOE correlations assess ring strain and substituent orientation (e.g., methylene protons in ) .

How can contradictions in synthetic yields or stereochemical outcomes be resolved?

Discrepancies often arise from:

  • Reagent compatibility : Oxidizing agents like KMnO4_4 ( ) may degrade the Cbz group; switching to milder conditions (e.g., N-methylmorpholine-N-oxide) improves yields .
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates in cyclopropane formation, reducing side products .
  • Temperature control : Low temperatures (-78°C) during lithiation steps prevent undesired ring-opening .

What advanced applications does this compound have in drug discovery?

  • Peptide backbone modification : The Cbz-protected amine serves as a versatile handle for coupling with carboxylic acids or amines in fragment-based drug design .
  • Enzyme inhibition : The bicyclic core mimics transition states in proteases, as seen in β-lactamase inhibitor analogs (e.g., ) .
  • Prodrug development : Ester hydrolysis of the carboxylic acid moiety (e.g., methyl esters in ) enables controlled release in vivo .

What are the limitations of current synthetic routes, and how can they be optimized?

  • Low yields in cyclopropanation : Optimize via transition-metal catalysis (e.g., Rh(II)-carbenoid insertion) instead of traditional photochemical methods .
  • Cbz removal under harsh conditions : Replace hydrogenolysis with enzymatic deprotection to preserve stereochemistry .
  • Scalability : Continuous-flow reactors improve reproducibility in multi-step syntheses .

How does the compound’s solubility profile impact formulation studies?

  • Low aqueous solubility : The hydrophobic bicyclo scaffold and Cbz group necessitate prodrug strategies (e.g., sodium salt formation at the carboxylic acid) .
  • LogP optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups via hydroxylation, as in ) to enhance bioavailability .

What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • Molecular dynamics simulations : Model interactions with biological membranes, leveraging conformational rigidity for stable binding .
  • Density Functional Theory (DFT) : Calculate strain energy and predict regioselectivity in reactions (e.g., ring-opening pathways) .

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